

# Application Note: Analysis of Demethyl Linezolid Metabolites in Biological Matrices

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## Compound of Interest

Compound Name: Demethyl linezolid

Cat. No.: B11933387

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Linezolid (LZD) is a crucial antibiotic from the oxazolidinone class, primarily used against multidrug-resistant Gram-positive bacteria.[1][2] Its efficacy and toxicity are closely linked to patient-specific exposure, making therapeutic drug monitoring (TDM) a valuable strategy to optimize dosing regimens.[3] Linezolid is metabolized in the body into two primary, inactive metabolites, PNU-142300 and PNU-142586, which are products of morpholine ring oxidation. While the prompt refers to "**demethyl linezolid**," the principal metabolites result from oxidation rather than demethylation. These metabolites are primarily eliminated through the kidneys. In patients with renal insufficiency, accumulation of these metabolites can occur.[4][5] Therefore, a robust and sensitive bioanalytical method for the simultaneous quantification of linezolid and its key metabolites is essential for pharmacokinetic studies and clinical TDM.

This document provides detailed protocols and data for the analysis of linezolid and its primary metabolites (PNU-142300 and PNU-142586) in human serum and plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[4][6]

## Quantitative Data Summary

The following tables summarize the validation parameters from published LC-MS/MS methods for the quantification of Linezolid and its metabolites in human serum/plasma.

Table 1: Linearity and Range

Analyte	Linearity Range (µg/mL)	Correlation Coefficient (r <sup>2</sup> )	Biological Matrix	Reference
Linezolid	0.1 - 50	≥0.99	Serum	<a href="#">[4]</a> <a href="#">[5]</a>
PNU-142300	0.1 - 50	≥0.99	Serum	<a href="#">[4]</a> <a href="#">[5]</a>
PNU-142586	0.1 - 25	≥0.99	Serum	<a href="#">[4]</a> <a href="#">[5]</a>
Linezolid	0.01 - 20	>0.99	Serum	<a href="#">[6]</a> <a href="#">[7]</a>
PNU-142300	0.05 - 100	>0.99	Serum	<a href="#">[6]</a> <a href="#">[7]</a>

| Linezolid | 0.5 - 50 | Not Specified | Plasma |[\[8\]](#) |

Table 2: Precision and Accuracy

Analyte	Precision (% CV)	Accuracy (%)	Biological Matrix	Reference
Linezolid	<15%	97 - 112%	Serum	<a href="#">[4]</a> <a href="#">[5]</a>
PNU-142300	<15%	97 - 112%	Serum	<a href="#">[4]</a> <a href="#">[5]</a>
PNU-142586	<15%	97 - 112%	Serum	<a href="#">[4]</a> <a href="#">[5]</a>
Linezolid	<14.2%	90.3 - 112.8%	Serum	<a href="#">[6]</a> <a href="#">[7]</a>

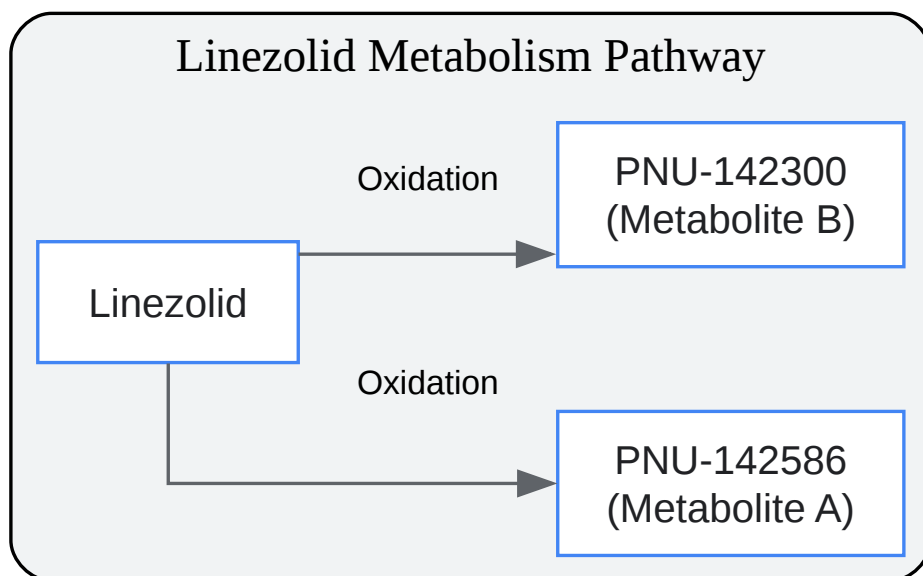
| PNU-142300 | <14.2% | 90.3 - 112.8% | Serum |[\[6\]](#)[\[7\]](#) |

Table 3: Recovery and Matrix Effect

Analyte	Extraction Recovery (%)	Matrix Effect	Biological Matrix	Reference
All Analytes	78 - 103%	Not Significant	Serum	<a href="#">[4]</a> <a href="#">[5]</a>
Linezolid	Acceptable	Acceptable	Serum	<a href="#">[6]</a> <a href="#">[7]</a>

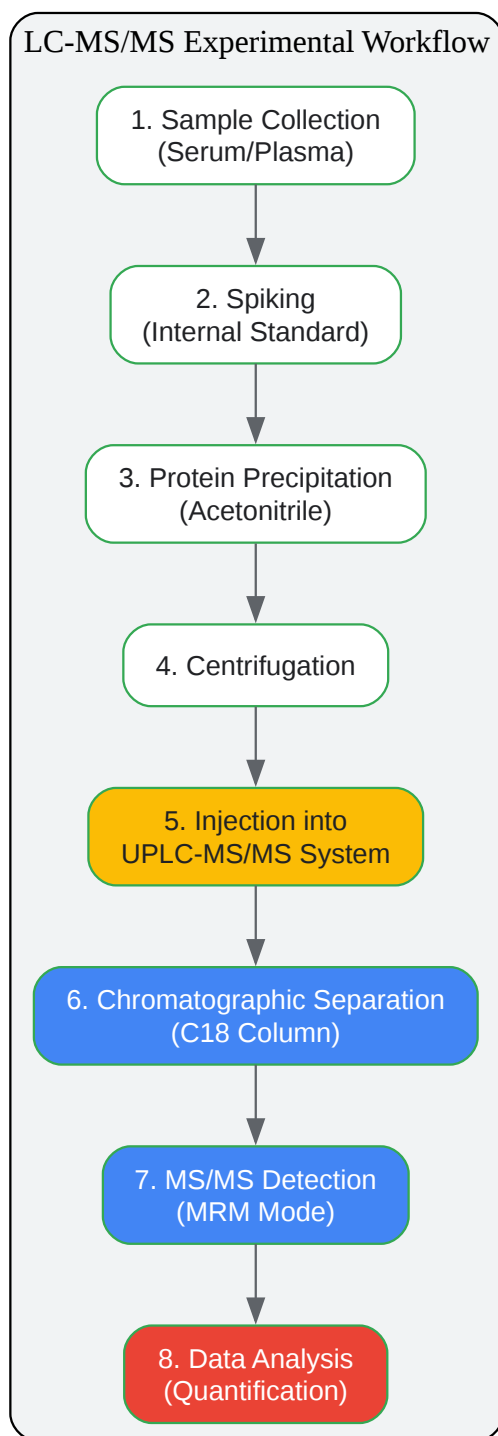
| PNU-142300 | Acceptable | Acceptable | Serum |[\[6\]](#)[\[7\]](#) |

## Visualized Workflows and Pathways



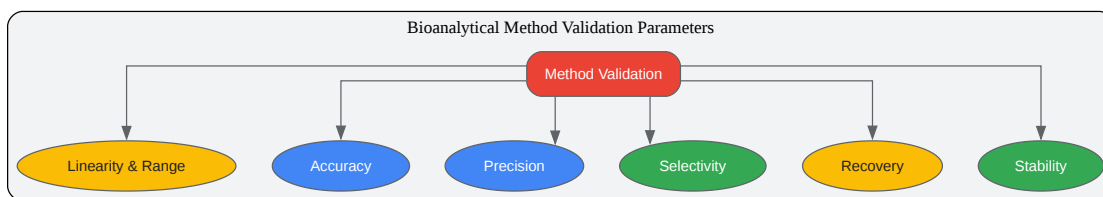
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Caption: Simplified metabolic pathway of Linezolid.



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Caption: General workflow for sample analysis.



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Caption: Key parameters for method validation.

## Experimental Protocols

This section details the protocol for a validated LC-MS/MS method for the simultaneous quantification of linezolid, PNU-142300, and PNU-142586 in human serum.<sup>[4][5]</sup>

## Materials and Reagents

- Reference Standards: Linezolid, PNU-142300, PNU-142586.
- Internal Standard (IS): Deuterated linezolid (e.g., Linezolid-d3).
- Solvents: Acetonitrile (HPLC or MS grade), Water (Type I, ultrapure), Formic Acid (MS grade).
- Biological Matrix: Drug-free human serum for calibration and quality control standards.
- Labware: Microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

## Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL):
  - Accurately weigh and dissolve reference standards and the internal standard in an appropriate solvent (e.g., methanol or DMSO) to achieve a final concentration of 1 mg/mL.
  - Store stock solutions at -20°C or below.
- Working Solutions:
  - Prepare serial dilutions of the stock solutions using 50% methanol or a similar solvent to create a series of working solutions for calibration curve standards and quality control (QC) samples.
- Internal Standard Working Solution:
  - Dilute the IS stock solution with acetonitrile to a final concentration (e.g., 10 µg/mL). This solution will be used as the protein precipitation agent.

## Sample Preparation: Protein Precipitation

- Thaw frozen serum samples, calibration standards, and QC samples to room temperature.
- Vortex samples briefly to ensure homogeneity.
- In a 1.5 mL microcentrifuge tube, add 50  $\mu$ L of the serum sample.
- Add 100-200  $\mu$ L of the Internal Standard working solution (in acetonitrile).[\[4\]](#)[\[9\]](#)
- Vortex vigorously for 1-2 minutes to precipitate proteins.
- Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.[\[8\]](#)
- Carefully transfer the supernatant to an autosampler vial.
- Inject an appropriate volume (e.g., 0.5-5  $\mu$ L) into the LC-MS/MS system.[\[9\]](#)

## LC-MS/MS Instrumental Conditions

### a) Liquid Chromatography (LC) System

- Column: Waters X-bridge C18 (150  $\times$  4.6 mm, 3.5  $\mu$ m) or equivalent.[\[4\]](#)[\[5\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water.[\[4\]](#)[\[5\]](#)
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[\[4\]](#)[\[5\]](#)
- Flow Rate: 0.6 mL/min.[\[4\]](#)[\[5\]](#)
- Column Temperature: 25°C.[\[4\]](#)[\[5\]](#)
- Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

### b) Tandem Mass Spectrometry (MS/MS) System

- Ion Source: Electrospray Ionization (ESI), positive mode.[\[4\]](#)[\[5\]](#)

- Detection Mode: Multiple Reaction Monitoring (MRM).[6][7]
- MRM Transitions (Example):
  - Linezolid: Precursor Ion (m/z) 338.0 → Product Ion (m/z) 296.0[6][7]
  - PNU-142300: Precursor Ion (m/z) 370.0 → Product Ion (m/z) 328.0[6][7]
  - Linezolid-d3 (IS): Adjust for mass difference (e.g., 341.0 → 299.0)
- Instrument Parameters: Optimize desolvation gas flow, cone voltage, and collision energy for each analyte and the specific instrument used.

## Data Analysis and Quantification

- Integrate the chromatographic peaks for each analyte and the internal standard.
- Calculate the peak area ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
- Use a weighted (e.g.,  $1/x^2$ ) linear regression to fit the calibration curve.
- Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

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